molecular formula C18H22N4O4 B2501654 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 476480-65-6

8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2501654
CAS No.: 476480-65-6
M. Wt: 358.398
InChI Key: JGCRAUHKXJYZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview
The compound 8-(2-methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione (hereafter referred to as Compound A) is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

  • 8-position: Substituted with a 2-methoxyethoxy group (–OCH₂CH₂OCH₃), providing hydrophilic character.
  • 1- and 3-positions: Methyl (–CH₃) groups, common in xanthine derivatives like theophylline.

Pharmacologically, purine-2,6-diones are explored for diverse applications, including 5-HT receptor modulation , antiarrhythmic activity , and dipeptidyl peptidase-4 (DPP-4) inhibition .

Properties

IUPAC Name

8-(2-methoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-20-15-14(16(23)21(2)18(20)24)22(17(19-15)26-12-11-25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCRAUHKXJYZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-65-6
Record name 8-(2-METHOXYETHOXY)-1,3-DIMETHYL-7-(2-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, also known by its CAS number 476480-65-6, is a purine derivative with potential biological activities. This compound has garnered interest due to its structural properties and possible pharmacological applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, antioxidant properties, and implications in various disease models.

  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 476480-65-6
PropertyValue
Molecular FormulaC18H22N4O4
Molecular Weight358.39 g/mol
PurityNLT 98%

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of purine derivatives. The compound has been observed to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in various cell lines. For instance, in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in decreased expression of inflammatory markers, suggesting its role in modulating inflammatory pathways .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This action may contribute to its protective effects against oxidative damage in tissues, which is particularly relevant in conditions such as gout and hyperuricemia .

Hypouricemic Activity

The compound also exhibits hypouricemic effects, making it a candidate for managing conditions like gout. Studies have indicated that it can lower serum uric acid levels by inhibiting xanthine oxidase (XOD), an enzyme involved in uric acid production. This mechanism aligns with findings from other bioactive compounds that target similar pathways .

Case Studies and Research Findings

  • In Vitro Studies : In experiments conducted on RAW 264.7 cells, treatment with the compound resulted in a significant reduction of inflammatory cytokines (e.g., IL-6 and TNF-α) upon stimulation with urate crystals. This suggests a potential therapeutic application in gout management.
  • Animal Models : In hyperuricemic mouse models, administration of the compound led to a marked decrease in serum uric acid levels and improved renal function indicators. The expression of urate transporters was also modulated favorably, enhancing uric acid excretion .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's activity may involve modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Discussion of Structural-Activity Relationships (SAR)

  • 8-Position: Polar substituents (e.g., 2-methoxyethoxy) improve aqueous solubility, while aminoalkyl/piperazinyl groups enhance enzymatic inhibition .
  • 7-Position : Aromatic or alkynyl groups improve receptor binding and metabolic stability compared to aliphatic chains .
  • N1/N3 Methylation : Maintains xanthine-like activity but may reduce metabolic flexibility; bulkier N3 groups optimize enzyme interactions .

Q & A

Q. What are the common synthetic routes for 8-(2-methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-purine-2,6-dione, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step alkylation and functionalization of a purine core. A starting theophylline derivative undergoes nucleophilic substitution at position 8 using 2-methoxy-ethoxy groups, followed by phenethyl group introduction at position 6. Key intermediates are characterized via ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity . For example, highlights the use of spectral methods to verify substitutions in analogous xanthine derivatives.

Q. How can researchers assess the compound’s drug-like properties during early-stage development?

Methodological Answer: Use computational tools like Chemicalize.org (based on ChemAxon) to predict physicochemical properties (e.g., logP, topological polar surface area) and pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier permeability). Experimental validation includes HPLC purity analysis and solubility assays in physiologically relevant buffers. emphasizes virtual screening for drug-likeness in structurally similar purine derivatives .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., DPP-4 or adenosine receptor antagonism) based on structural analogs. For instance, and describe xanthine-based DPP-4 inhibitors like linagliptin, which share a purine-dione scaffold. Use radioligand binding assays for receptor affinity studies (e.g., adenosine A2A receptors, as in ) and cell-based cAMP assays for functional activity .

Advanced Research Questions

Q. How can structural modifications at positions 7 and 8 enhance target selectivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies by systematically varying substituents at positions 7 (phenethyl) and 8 (2-methoxy-ethoxy). Use molecular docking to predict interactions with target proteins (e.g., adenosine receptors or DPP-4). For example, and demonstrate that bulkier substituents at position 8 improve adenosine receptor subtype selectivity, while polar groups enhance DPP-4 inhibition .

Q. What advanced analytical techniques resolve contradictions in spectral data for degradation products?

Methodological Answer: Combine LC-MS/MS with 2D NMR (COSY, HSQC) to elucidate degradation pathways. For instance, notes that hydrolytic degradation under acidic conditions may yield 1,3-dimethylxanthine derivatives. Use density functional theory (DFT) to simulate NMR chemical shifts and validate proposed structures .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer: Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). highlights the use of controlled alkylation conditions (e.g., 2-chloroethyl intermediates) to reduce side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and in situ FTIR .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer: Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use UPLC-PDA to quantify degradation products and circular dichroism (CD) to monitor conformational changes. suggests that 2-methoxy-ethoxy groups may enhance hydrolytic stability compared to shorter alkoxy chains .

Q. How do researchers address discrepancies in biological activity data across assay platforms?

Methodological Answer: Standardize assay conditions (e.g., ATP concentration for kinase assays) and validate using a reference compound (e.g., BI 1356 in ). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). underscores the importance of reproducibility in DPP-4 inhibitor studies .

Q. What computational methods predict metabolite formation and toxicity?

Methodological Answer: Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. For example, and highlight cytochrome P450-mediated oxidation of analogous purine-diones. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and AMES mutagenicity tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.